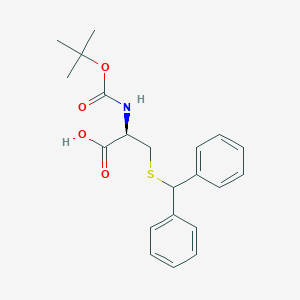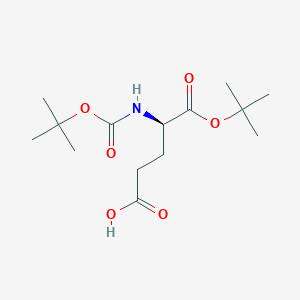
Boc-Cys(Dpm)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-Cys(Dpm)-OH, also known as tert-butoxycarbonyl-cysteine(diphenylmethyl)-OH, is a derivative of cysteine where the thiol group is protected by a diphenylmethyl (Dpm) group. This compound is commonly used in peptide synthesis to protect the thiol group of cysteine, preventing unwanted side reactions during the synthesis process.
Wissenschaftliche Forschungsanwendungen
Boc-Cys(Dpm)-OH has a wide range of applications in scientific research, including:
Peptide Synthesis: Used to protect the thiol group of cysteine during the synthesis of complex peptides.
Protein Engineering: Facilitates the incorporation of cysteine residues into proteins for site-specific modifications.
Drug Development: Used in the synthesis of peptide-based drugs and therapeutic proteins.
Bioconjugation: Enables the attachment of various functional groups to cysteine residues in proteins and peptides.
Wirkmechanismus
Target of Action
Boc-Cys(Dpm)-OH, also known as Boc-S-diphenylmethyl-L-cysteine or (2R)-3-benzhydrylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, is primarily used in the field of peptide and protein science . Its primary targets are the cysteine residues in peptides and proteins . The compound plays a crucial role in protecting these residues during the synthesis of complex disulfide-rich peptides and proteins .
Mode of Action
The compound acts as a protecting group for the cysteine thiol group . It prevents side reactions during peptide synthesis and ensures the correct cysteine connectivity . The compound is stable to low concentrations of trifluoroacetic acid (TFA), but can be removed at high concentrations . This property allows for the selective deprotection of cysteine residues in a controlled manner .
Biochemical Pathways
The use of this compound facilitates the synthesis of complex disulfide-rich peptides and proteins . These peptides and proteins can be involved in a variety of biochemical pathways, depending on their specific sequences and structures. The compound also enables peptide/protein labeling in vitro and in vivo, which can be used to study these pathways in more detail .
Result of Action
The primary result of the action of this compound is the successful synthesis of complex disulfide-rich peptides and proteins . By protecting cysteine residues, the compound allows for the controlled formation of disulfide bonds, which are crucial for the stability and function of many peptides and proteins .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound is stable in trifluoroacetic acid/dichloromethane (TFA/DCM) at 50 °C for 24 hours . It becomes base-labile under treatment with piperidine (30% in dmf, 3 hours, 30 °c) . Therefore, the choice of solvent and temperature can significantly impact the compound’s action, efficacy, and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Cys(Dpm)-OH typically involves the protection of the cysteine thiol group with a diphenylmethyl group. The process begins with the reaction of cysteine with diphenylmethyl chloride in the presence of a base such as triethylamine. The resulting diphenylmethyl-protected cysteine is then treated with tert-butoxycarbonyl anhydride (Boc2O) to introduce the Boc protecting group on the amino group of cysteine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Boc-Cys(Dpm)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc and Dpm protecting groups can be removed under acidic conditions.
Substitution Reactions: The thiol group of cysteine can participate in nucleophilic substitution reactions, forming disulfide bonds or other sulfur-containing compounds.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for Boc deprotection.
Hydrogen Fluoride (HF): Used for Dpm deprotection.
Triethylamine: Used as a base in the initial protection step.
Major Products Formed
Deprotected Cysteine: After removal of the Boc and Dpm groups, the free cysteine is obtained.
Disulfide Bonds: Formed through oxidation reactions involving the thiol group.
Vergleich Mit ähnlichen Verbindungen
Boc-Cys(Dpm)-OH is compared with other cysteine derivatives that have different protecting groups:
Boc-Cys(Trt)-OH: Uses a trityl (Trt) group for thiol protection, which is more labile to acidic conditions compared to Dpm.
Boc-Cys(Mmt)-OH: Uses a monomethoxytrityl (Mmt) group, which is also more labile than Dpm.
Uniqueness
The diphenylmethyl group in this compound provides a unique balance of stability and reactivity, making it suitable for applications where other protecting groups may be too labile or too stable .
Eigenschaften
IUPAC Name |
(2R)-3-benzhydrylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4S/c1-21(2,3)26-20(25)22-17(19(23)24)14-27-18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17-18H,14H2,1-3H3,(H,22,25)(H,23,24)/t17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTHPOXIVDHMLZ-KRWDZBQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSC(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426766 |
Source


|
| Record name | Boc-S-diphenylmethyl-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21947-97-7 |
Source


|
| Record name | Boc-S-diphenylmethyl-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














